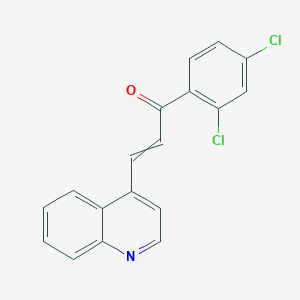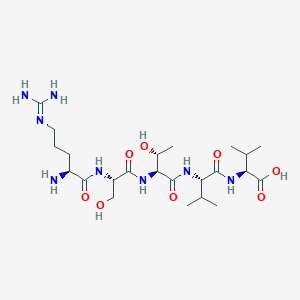![molecular formula C27H24O B14185859 3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL CAS No. 918973-90-7](/img/structure/B14185859.png)
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL is a complex organic compound that features a pyrene moiety linked to an octynyl group through a propynyl alcohol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL typically involves a multi-step process. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential anticancer and antibacterial properties.
Industry: Utilized in the development of organic electronic materials and photonic devices.
Mecanismo De Acción
The mechanism of action of 3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrene moiety can intercalate with DNA, potentially disrupting replication and transcription processes, which is of interest in anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazine-substituted prop-2-yn-1-ols
- Pyridine-substituted prop-2-yn-1-ols
- But-3-yn-2-ols and but-3-yn-2-ones
Uniqueness
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL is unique due to the presence of both a pyrene moiety and an octynyl group, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics .
Propiedades
Número CAS |
918973-90-7 |
|---|---|
Fórmula molecular |
C27H24O |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
3-(6-oct-1-ynylpyren-1-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C27H24O/c1-2-3-4-5-6-7-9-20-11-13-22-16-18-25-21(10-8-19-28)12-14-23-15-17-24(20)26(22)27(23)25/h11-18,28H,2-6,19H2,1H3 |
Clave InChI |
CMXFNLYWXCLXSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)


![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)
![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)


![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)

![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)

